

Commercial availability of 2-N-Cbz-Propane-1,2-diamine hydrochloride

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Compound of Interest

Compound Name: 2-N-Cbz-Propane-1,2-diamine
hydrochloride

Cat. No.: B1612978

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An In-depth Technical Guide to **2-N-Cbz-Propane-1,2-diamine Hydrochloride** for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Mono-Protected Diamines

In the landscape of medicinal chemistry and organic synthesis, chiral diamines are foundational building blocks. Their utility is significantly enhanced through the strategic use of protecting groups, which allows for the selective functionalization of one amine group while the other remains masked. This approach is crucial for the construction of complex molecular architectures with precise control over stereochemistry and connectivity.^{[1][2]} The carbobenzyloxy (Cbz) group is a widely employed amine protecting group, valued for its stability under various reaction conditions and its facile removal through methods like catalytic hydrogenation.^[2]

Unveiling 2-N-Cbz-Propane-1,2-diamine Hydrochloride

2-N-Cbz-Propane-1,2-diamine hydrochloride (CAS No: 1179361-49-9) is a mono-protected chiral diamine that serves as a versatile intermediate in synthetic chemistry.^{[3][4]} The presence of a Cbz group on one of the amine functionalities of the propane-1,2-diamine backbone allows for regioselective reactions at the free primary amine. The hydrochloride salt form enhances

the compound's stability and handling characteristics, making it a reliable reagent in a laboratory setting.

The parent compound, 1,2-diaminopropane, is the simplest chiral diamine and is produced industrially via the ammonolysis of 1,2-dichloropropane.^{[1][5]} The ability to access enantiomerically pure forms of this diamine has established it as a critical component in asymmetric synthesis, often used as a chiral ligand for metal catalysts.^[1] The mono-Cbz protected version, 2-N-Cbz-Propane-1,2-diamine, builds upon this foundation by providing a ready-to-use synthon for stepwise molecular assembly.

This guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of **2-N-Cbz-Propane-1,2-diamine hydrochloride**, tailored for professionals in research and drug development.

Physicochemical Properties and Safety Data

A thorough understanding of a chemical's properties and handling requirements is paramount for its safe and effective use in a research environment.

Key Physicochemical Data

The following table summarizes the key physicochemical properties of **2-N-Cbz-Propane-1,2-diamine hydrochloride**.

Property	Value	Source
CAS Number	1179361-49-9	^{[3][4]}
Molecular Formula	C ₁₁ H ₁₇ ClN ₂ O ₂	^{[1][4]}
Molecular Weight	244.72 g/mol	^[1]
Appearance	Typically a solid	^[1]
Purity	Typically ≥96%	^{[3][4]}

Handling, Storage, and Safety

Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety.

- **Storage:** The compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[6] Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]
- **Handling:** Use personal protective equipment (PPE), including gloves, lab coat, and eye protection.[7] Ensure adequate ventilation and avoid creating dust. Do not get in eyes, on skin, or on clothing.[7]
- **Safety Precautions:** In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air.[7]
- **Incompatible Materials:** Avoid contact with strong oxidizing agents.[7]

Commercial Availability

2-N-Cbz-Propane-1,2-diamine hydrochloride is available from several chemical suppliers, catering to research and development needs. The product is typically available in small quantities, from grams to kilograms.

Overview of Commercial Suppliers

The following table provides a non-exhaustive list of suppliers for **2-N-Cbz-Propane-1,2-diamine hydrochloride**, highlighting the typical purities and quantities available. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

Supplier	Catalog Number	Purity	Available Quantities
2A Biotech	2A-0124106	96%+	Inquiry-based
Nanjing Norris-Pharm Technology Co., Ltd.	N/A	97%	Gram to Kilogram
ChemUniverse	N/A	Inquiry-based	Inquiry-based

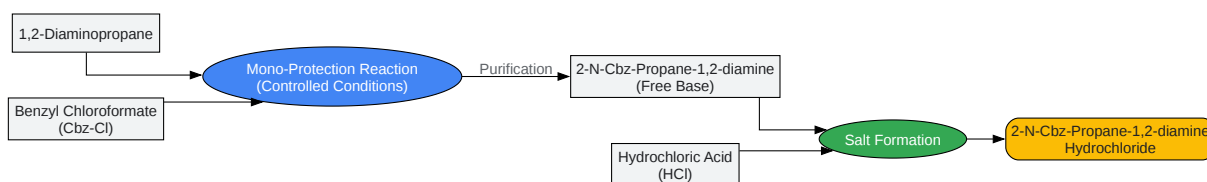
Synthesis and Manufacturing

The synthesis of **2-N-Cbz-Propane-1,2-diamine hydrochloride** involves the selective mono-protection of the parent diamine. This process is a cornerstone of its utility, as it directly enables its function as a synthetic intermediate.

Synthetic Strategy: Mono-Protection of a Diamine

The core of the synthesis is the reaction of 1,2-diaminopropane with one equivalent of a Cbz-donating reagent, typically benzyl chloroformate, under controlled conditions to favor mono-substitution. The resulting free base is then treated with hydrochloric acid to yield the stable hydrochloride salt.

Below is a diagram illustrating the general synthetic workflow.



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Caption: General workflow for the synthesis of **2-N-Cbz-Propane-1,2-diamine hydrochloride**.

Detailed Experimental Protocol

The following protocol is a representative procedure for the mono-Cbz protection of a diamine, adapted from general synthetic methodologies for such transformations.^[2]

Objective: To synthesize **2-N-Cbz-Propane-1,2-diamine hydrochloride**.

Materials:

- 1,2-Diaminopropane
- Benzyl chloroformate (Cbz-Cl)
- Dichloromethane (DCM)
- Sodium bicarbonate (NaHCO_3), saturated aqueous solution
- Magnesium sulfate (MgSO_4), anhydrous
- Hydrochloric acid (HCl), ethereal solution (e.g., 2M in diethyl ether)
- Diethyl ether

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 1,2-diaminopropane (2 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
- **Addition of Cbz-Cl:** Slowly add a solution of benzyl chloroformate (1 equivalent) in DCM to the cooled diamine solution dropwise over 1-2 hours. The slow addition is critical to minimize the formation of the di-protected byproduct.
- **Reaction Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) until the benzyl chloroformate is consumed.
- **Workup:** Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-N-Cbz-Propane-1,2-diamine free base.
- **Purification:** Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the mono-protected product.

- **Salt Formation:** Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether. To this solution, add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
- **Isolation:** Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, **2-N-Cbz-Propane-1,2-diamine hydrochloride**.

Self-Validation: The success of the synthesis can be validated at each stage. TLC confirms the consumption of starting material and formation of the product. The final product's identity and purity can be confirmed by NMR spectroscopy, mass spectrometry, and melting point analysis.

Applications in Drug Discovery and Organic Synthesis

The primary value of **2-N-Cbz-Propane-1,2-diamine hydrochloride** lies in its role as a versatile building block for introducing a chiral 1,2-diaminopropane moiety into a target molecule.

A Key Intermediate for Further Functionalization

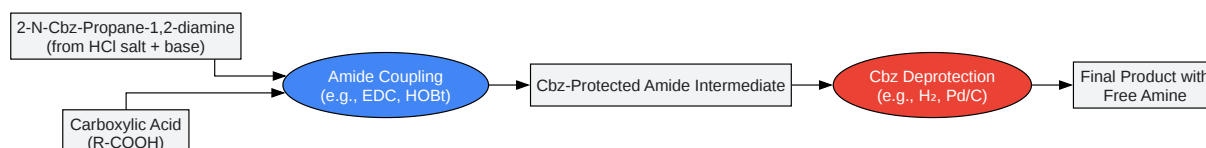
The free primary amine of the molecule is a nucleophilic site available for a wide range of chemical transformations, including:

- **Amide Bond Formation:** Reaction with carboxylic acids or their derivatives to form amides, a common linkage in pharmaceuticals.^[2]
- **Alkylation and Reductive Amination:** Introduction of alkyl groups to synthesize more complex secondary amines.^[2]
- **Urea and Thiourea Formation:** Reaction with isocyanates or isothiocyanates.

After the desired modifications are made at the primary amine, the Cbz group can be readily removed via catalytic hydrogenation to unmask the second amine for further reactions, such as cyclization or additional substitutions. This stepwise approach is fundamental to building complex molecules with high precision.

General Workflow for Amide Coupling and Deprotection

The following diagram illustrates a typical synthetic sequence using **2-N-Cbz-Propane-1,2-diamine hydrochloride**.



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Caption: Workflow for amide coupling followed by Cbz deprotection.

This strategy of selective protection and deprotection is a powerful tool in the synthesis of chiral ligands, catalysts, and pharmaceutical agents, where the precise arrangement of functional groups is critical for biological activity. For instance, mono-protected diamines are key intermediates in the synthesis of certain drug candidates, such as the antimalarial agent MMV693183.^[1]

Conclusion

2-N-Cbz-Propane-1,2-diamine hydrochloride is a valuable and commercially available reagent for researchers in organic synthesis and drug development. Its mono-protected chiral structure provides a strategic advantage for the regioselective synthesis of complex molecules. A clear understanding of its properties, availability, and synthetic applications allows scientists to effectively incorporate this building block into their research programs, accelerating the discovery and development of new chemical entities.

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